2-bromo-7,8,9,10-tetrahydropyrido[2,1-c][1,4]benzodiazepine-6,12(5H,6aH)-dione
Description
2-bromo-7,8,9,10-tetrahydropyrido[2,1-c][1,4]benzodiazepine-6,12(5H,6aH)-dione is a complex heterocyclic compound It belongs to the class of benzodiazepines, which are known for their wide range of biological activities, including anxiolytic, anticonvulsant, and sedative properties
Properties
IUPAC Name |
2-bromo-5,6a,7,8,9,10-hexahydropyrido[2,1-c][1,4]benzodiazepine-6,12-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2/c14-8-4-5-10-9(7-8)13(18)16-6-2-1-3-11(16)12(17)15-10/h4-5,7,11H,1-3,6H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEYDWZHRAVSSHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)C(=O)NC3=C(C2=O)C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-7,8,9,10-tetrahydropyrido[2,1-c][1,4]benzodiazepine-6,12(5H,6aH)-dione typically involves a multi-step process. One common method includes the heterocyclization reaction of appropriate precursors under basic conditions. For instance, the reaction of 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine with 4-chloro-o-phenylenediamine in the presence of a base like potassium carbonate can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-bromo-7,8,9,10-tetrahydropyrido[2,1-c][1,4]benzodiazepine-6,12(5H,6aH)-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
2-bromo-7,8,9,10-tetrahydropyrido[2,1-c][1,4]benzodiazepine-6,12(5H,6aH)-dione has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential therapeutic effects, including anxiolytic and anticonvulsant properties.
Pharmacology: The compound is used to investigate the mechanisms of action of benzodiazepines and their effects on the central nervous system.
Biological Research: It serves as a tool to study the interactions of benzodiazepines with various biological targets, such as GABA receptors.
Mechanism of Action
The mechanism of action of 2-bromo-7,8,9,10-tetrahydropyrido[2,1-c][1,4]benzodiazepine-6,12(5H,6aH)-dione involves its interaction with specific molecular targets in the central nervous system. It is believed to modulate the activity of GABA receptors, enhancing the inhibitory effects of GABA and leading to its anxiolytic and anticonvulsant effects .
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-6-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
- 7-Benzyl-4-bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
Uniqueness
Compared to similar compounds, 2-bromo-7,8,9,10-tetrahydropyrido[2,1-c][1,4]benzodiazepine-6,12(5H,6aH)-dione has a unique structure that combines features of both benzodiazepines and pyrido compounds. This unique structure may contribute to its distinct pharmacological profile and potential therapeutic applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
